molecular formula C14H18N2O4S4 B11070594 N,N'-cyclohexane-1,2-diyldithiophene-2-sulfonamide

N,N'-cyclohexane-1,2-diyldithiophene-2-sulfonamide

Cat. No.: B11070594
M. Wt: 406.6 g/mol
InChI Key: JGUXBPYJTLTAIG-UHFFFAOYSA-N
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Description

N,N’-cyclohexane-1,2-diyldithiophene-2-sulfonamide is a complex organic compound with the molecular formula C14H18N2O4S4. This compound is characterized by its unique structure, which includes a cyclohexane ring bonded to two thiophene sulfonamide groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-cyclohexane-1,2-diyldithiophene-2-sulfonamide typically involves the reaction of cyclohexane-1,2-diamine with thiophene-2-sulfonyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of N,N’-cyclohexane-1,2-diyldithiophene-2-sulfonamide follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N,N’-cyclohexane-1,2-diyldithiophene-2-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N,N’-cyclohexane-1,2-diyldithiophene-2-sulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N,N’-cyclohexane-1,2-diyldithiophene-2-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The sulfonamide groups play a crucial role in these interactions, often forming hydrogen bonds or ionic interactions with the target molecules .

Comparison with Similar Compounds

Similar Compounds

  • N,N’-cyclohexane-1,2-diylidene-bis(4-methoxybenzoylhydrazide)
  • N,N’-1,2-Cyclohexanediyldi(2-thiophenesulfonamide)

Uniqueness

N,N’-cyclohexane-1,2-diyldithiophene-2-sulfonamide stands out due to its unique combination of a cyclohexane ring and thiophene sulfonamide groups. This structure imparts distinct chemical properties, making it more versatile in various applications compared to similar compounds .

Properties

Molecular Formula

C14H18N2O4S4

Molecular Weight

406.6 g/mol

IUPAC Name

N-[2-(thiophen-2-ylsulfonylamino)cyclohexyl]thiophene-2-sulfonamide

InChI

InChI=1S/C14H18N2O4S4/c17-23(18,13-7-3-9-21-13)15-11-5-1-2-6-12(11)16-24(19,20)14-8-4-10-22-14/h3-4,7-12,15-16H,1-2,5-6H2

InChI Key

JGUXBPYJTLTAIG-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C(C1)NS(=O)(=O)C2=CC=CS2)NS(=O)(=O)C3=CC=CS3

Origin of Product

United States

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